molecular formula C16H24N4O2S2 B14689185 Ibazoleamide CAS No. 33311-51-2

Ibazoleamide

Cat. No.: B14689185
CAS No.: 33311-51-2
M. Wt: 368.5 g/mol
InChI Key: WWPNBFCJDHRDJK-UHFFFAOYSA-N
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Description

Ibazoleamide is a synthetic compound belonging to the class of imidazole derivatives Imidazoles are nitrogen-containing heterocycles that are widely recognized for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ibazoleamide typically involves the cyclization of 1,4-dicarbonyl compounds with appropriate nitrogen sources. One common method is the Bredereck imidazole synthesis, which involves heating an α-hydroxyketone or α-haloketone with formamide. Another method is the Mackwald synthesis, which involves the reaction of α-aminoketones with thiocyanates or isothiocyanates to yield imidazole-2-thiols, and with cyanamide to give 2-aminoimidazoles .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents is common to enhance reaction efficiency and selectivity. Green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ibazoleamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, amines, and imidazole N-oxides, which have various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Ibazoleamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of ibazoleamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ibazoleamide is unique compared to other imidazole derivatives due to its specific chemical structure and properties. Similar compounds include:

    Imidazole: The parent compound with a simpler structure.

    Benzimidazole: Contains a fused benzene ring, offering different pharmacological properties.

    Thiazole: Similar heterocyclic structure but with a sulfur atom instead of nitrogen.

This compound stands out due to its enhanced stability and specific biological activities, making it a valuable compound for various applications .

Properties

CAS No.

33311-51-2

Molecular Formula

C16H24N4O2S2

Molecular Weight

368.5 g/mol

IUPAC Name

4-[5-(5-amino-2-methyl-5-oxopentan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-4-methylpentanamide

InChI

InChI=1S/C16H24N4O2S2/c1-15(2,7-5-9(17)21)13-19-11-12(23-13)20-14(24-11)16(3,4)8-6-10(18)22/h5-8H2,1-4H3,(H2,17,21)(H2,18,22)

InChI Key

WWPNBFCJDHRDJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)N)C1=NC2=C(S1)N=C(S2)C(C)(C)CCC(=O)N

Origin of Product

United States

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